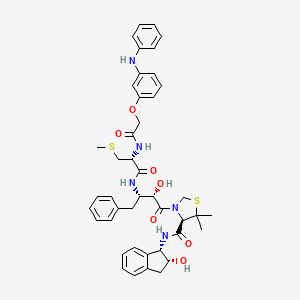

![molecular formula C36H44N4O6S B10849894 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)

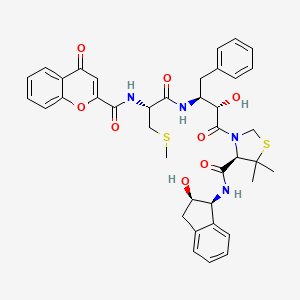

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

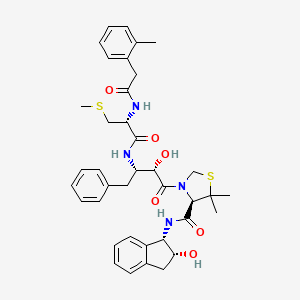

KNI-10283 est un composé dipeptidomimétique à base d'isostère d'hydroxyméthylcarbonyle. Il s'agit d'un dérivé de l'inhibiteur de la plasmépsine KNI-10006, hautement puissant, conçu pour améliorer l'activité antipaludique. KNI-10283 présente de puissantes activités inhibitrices contre la plasmépsine II, une enzyme protéase aspartique présente dans Plasmodium falciparum, le parasite responsable du paludisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KNI-10283 implique la fixation de substituants alkylamino à la structure de KNI-10006. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'échafaudage dipeptidique : L'échafaudage dipeptidique est synthétisé à l'aide de réactions de couplage peptidique standard.

Introduction de l'isostère d'hydroxyméthylcarbonyle : L'isostère d'hydroxyméthylcarbonyle est introduit dans l'échafaudage dipeptidique par une série de transformations chimiques.

Fixation de substituants alkylamino : Les substituants alkylamino sont fixés à l'échafaudage dipeptidique pour améliorer l'activité antipaludique.

Méthodes de production industrielle

Les méthodes de production industrielle de KNI-10283 impliqueraient probablement des techniques de synthèse peptidique à grande échelle, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse peptidique en phase solution. Ces méthodes permettent une production efficace et évolutive du composé avec une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

KNI-10283 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyméthylcarbonyle.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en groupe hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles comme les amines et les alcools en conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de KNI-10283 avec des groupes fonctionnels modifiés, qui peuvent être évalués plus avant pour leurs activités biologiques.

Applications de la recherche scientifique

KNI-10283 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les relations structure-activité des inhibiteurs de la plasmépsine.

Biologie : KNI-10283 est utilisé dans des tests biologiques pour étudier ses effets inhibiteurs sur la plasmépsine II et son potentiel en tant qu'agent antipaludique.

Médecine : Le composé est étudié pour son potentiel thérapeutique dans le traitement du paludisme et d'autres maladies causées par les espèces de Plasmodium.

Mécanisme d'action

KNI-10283 exerce ses effets en inhibant l'activité de la plasmépsine II, une enzyme protéase aspartique essentielle à la digestion de l'hémoglobine dans Plasmodium falciparum. Le composé se lie au site actif de la plasmépsine II, empêchant l'enzyme de cliver l'hémoglobine et perturbant ainsi la capacité du parasite à obtenir des nutriments. Cette inhibition conduit finalement à la mort du parasite .

Applications De Recherche Scientifique

KNI-10283 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the structure-activity relationships of plasmepsin inhibitors.

Biology: KNI-10283 is employed in biological assays to investigate its inhibitory effects on plasmepsin II and its potential as an antimalarial agent.

Medicine: The compound is explored for its therapeutic potential in treating malaria and other diseases caused by Plasmodium species.

Mécanisme D'action

KNI-10283 exerts its effects by inhibiting the activity of plasmepsin II, an aspartic protease enzyme essential for the digestion of hemoglobin in Plasmodium falciparum. The compound binds to the active site of plasmepsin II, preventing the enzyme from cleaving hemoglobin and thereby disrupting the parasite’s ability to obtain nutrients. This inhibition ultimately leads to the death of the parasite .

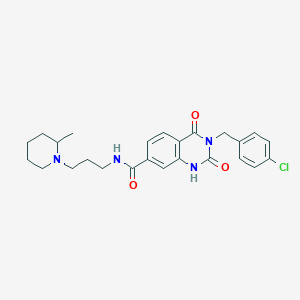

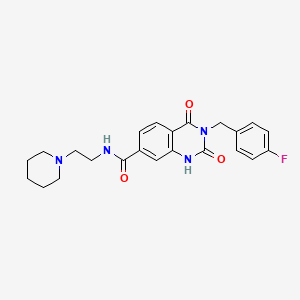

Comparaison Avec Des Composés Similaires

Composés similaires

KNI-10006 : Le composé parent de KNI-10283, connu pour son activité inhibitrice puissante de la plasmépsine.

KNI-10538 : Un autre dérivé de KNI-10006 avec une activité antipaludique améliorée.

KNI-10729 : Un composé conçu pour l'inhibition de la protéase du virus T-lymphotrope humain de type 1

Unicité de KNI-10283

KNI-10283 est unique en raison de son activité antipaludique améliorée par rapport à son composé parent KNI-10006. L'introduction de substituants alkylamino améliore considérablement sa puissance contre Plasmodium falciparum tout en maintenant une faible cytotoxicité. Cela fait de KNI-10283 un candidat prometteur pour un développement ultérieur en tant que médicament antipaludique .

Propriétés

Formule moléculaire |

C36H44N4O6S |

|---|---|

Poids moléculaire |

660.8 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(methylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C36H44N4O6S/c1-21-15-25(37-5)16-22(2)32(21)46-19-29(42)38-27(17-23-11-7-6-8-12-23)31(43)35(45)40-20-47-36(3,4)33(40)34(44)39-30-26-14-10-9-13-24(26)18-28(30)41/h6-16,27-28,30-31,33,37,41,43H,17-20H2,1-5H3,(H,38,42)(H,39,44)/t27-,28+,30-,31-,33+/m0/s1 |

Clé InChI |

MFQZSFZGLACSHP-LPOYSWGPSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NC |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849835.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)

![tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate](/img/structure/B10849865.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)